4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a sulfonyl group, and a piperidine moiety
Mechanism of Action
Target of Action
Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action involves the compound interacting with its targets, resulting in changes at the molecular level. The trifluoromethyl group (-CF3) attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction enhances the compound’s potency toward its target.
Biochemical Pathways
For instance, the inhibition of reverse transcriptase can disrupt the replication of certain viruses, affecting the viral life cycle .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) and the piperidine ring could influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable candidate for drug development. Additionally, the sulfonyl group contributes to its high binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
4-methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-13-10-17(23-12-22-13)27-11-14-6-8-24(9-7-14)28(25,26)16-5-3-2-4-15(16)18(19,20)21/h2-5,10,12,14H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLZAUKGDJBVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.